

The Versatile Scaffold: 6-Bromo-2-methylpyridin-3-ol in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **6-Bromo-2-methylpyridin-3-ol**

Cat. No.: **B051049**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridin-3-ol core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds. The strategic incorporation of a bromine atom and a methyl group, as seen in **6-Bromo-2-methylpyridin-3-ol**, offers a versatile platform for the synthesis of novel drug candidates. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility, potential biological activities, and the signaling pathways its derivatives may modulate.

Physicochemical Properties and Synthesis

6-Bromo-2-methylpyridin-3-ol (CAS No: 118399-86-3) is a solid with a molecular weight of 188.02 g/mol [\[1\]](#) Its structure, featuring a reactive bromine atom and a nucleophilic hydroxyl group, makes it an ideal starting material for a variety of chemical transformations.

While a definitive, detailed synthesis for **6-Bromo-2-methylpyridin-3-ol** is not widely published, a plausible synthetic route can be extrapolated from the synthesis of its isomers and related compounds. A common approach involves the diazotization of an aminopyridine precursor followed by hydrolysis. For instance, the synthesis of the related 2-Bromo-6-methylpyridine can be achieved from 2-Amino-6-methylpyridine.[\[2\]](#) A similar strategy could be employed starting from 2-amino-6-bromopyridine, followed by diazotization and subsequent hydrolysis to yield the desired **6-Bromo-2-methylpyridin-3-ol**.

Potential Applications in Medicinal Chemistry

The **6-Bromo-2-methylpyridin-3-ol** scaffold holds significant promise for the development of novel therapeutics in several key areas:

Kinase Inhibitors

The pyridine ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The functional groups on **6-Bromo-2-methylpyridin-3-ol** provide ideal handles for elaboration to target various kinases. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl groups. These groups can be designed to occupy hydrophobic pockets within the kinase domain, enhancing potency and selectivity. The hydroxyl group can also be modified to introduce further diversity. Derivatives of related brominated pyridines have shown inhibitory activity against a range of kinases, suggesting similar potential for this scaffold.

Anticancer Agents

Numerous pyridine and quinoline-based compounds have demonstrated potent anticancer activity. The **6-Bromo-2-methylpyridin-3-ol** core can be utilized to generate novel compounds with antiproliferative effects. By applying synthetic strategies such as cross-coupling and other functional group manipulations, libraries of derivatives can be synthesized and screened against various cancer cell lines. The data from structurally related bromo-quinazoline and pyridinyl-urea derivatives suggest that compounds derived from this scaffold could exhibit significant cytotoxicity towards cancer cells.

Neuroprotective Agents

The 3-hydroxypyridine moiety is found in compounds with applications in treating neurological disorders.^[3] The ability to derivatize the **6-Bromo-2-methylpyridin-3-ol** scaffold allows for the exploration of chemical space relevant to targets in the central nervous system. The development of neuroprotective agents is a critical area of research, and this scaffold provides a promising starting point for the design of new molecules with the potential to treat neurodegenerative diseases.

Quantitative Data from Structurally Related Compounds

While specific biological data for derivatives of **6-Bromo-2-methylpyridin-3-ol** is limited in the public domain, the following tables summarize the activity of structurally related compounds, providing a strong rationale for the exploration of this scaffold.

Table 1: Anticancer Activity of Related Bromo-Heterocyclic Compounds

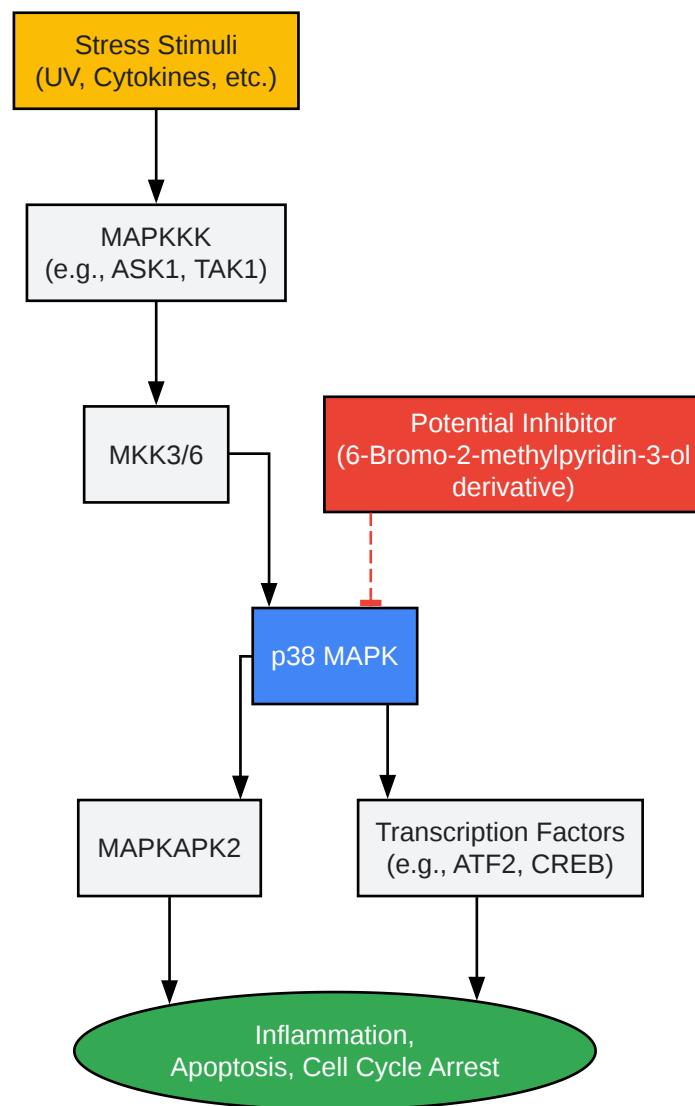
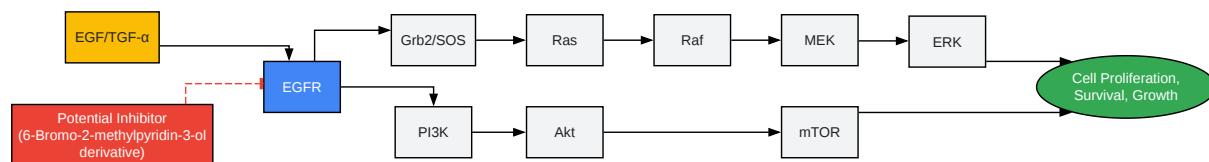
| Compound Class | Cell Line | IC50 (μM) |
|--------------------------------|-----------------------|-------------|
| 6-Bromoquinazoline derivatives | MCF-7 (Breast Cancer) | 0.53 - 46.6 |
| SW480 (Colon Cancer) | 0.53 - 46.6 | |

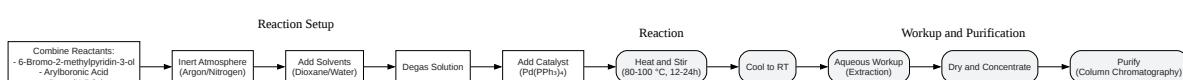
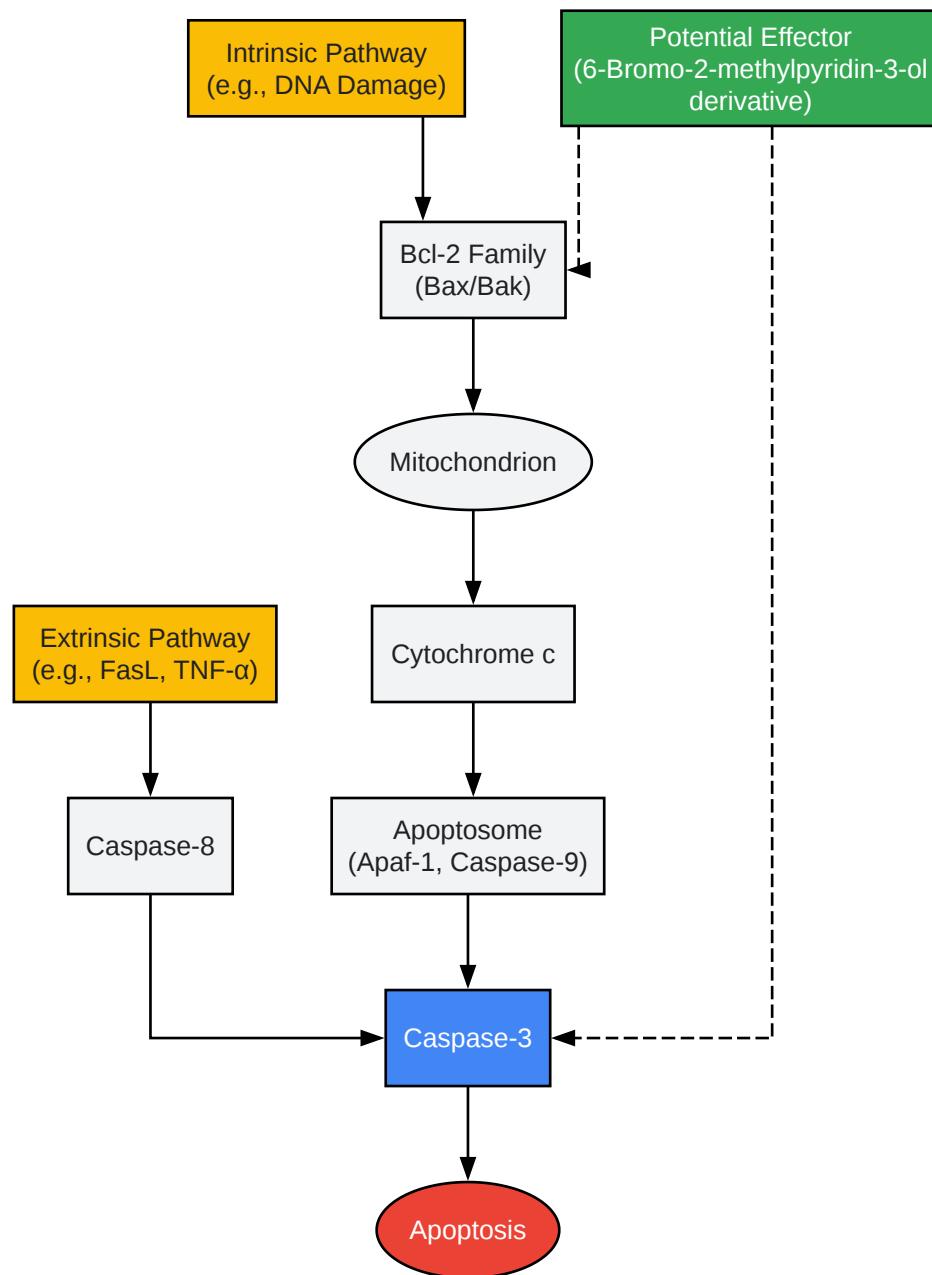
Table 2: Anticancer Activity of a Related Pyridinyl-Urea Compound

| Compound | Cell Line | IC50 (μM) |
|---|--------------------|-----------|
| 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)-3-(p-tolyl)urea | A549 (Lung Cancer) | 3.22 |
| HCT-116 (Colon Cancer) | 2.71 | |

Key Signaling Pathways

Derivatives of **6-Bromo-2-methylpyridin-3-ol**, particularly those developed as kinase inhibitors and anticancer agents, are likely to modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and mechanism-of-action studies.



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